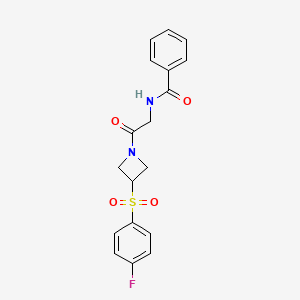

N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide

描述

N-(2-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a 3-((4-fluorophenyl)sulfonyl)azetidin-1-yl group via an oxoethyl spacer.

属性

IUPAC Name |

N-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O4S/c19-14-6-8-15(9-7-14)26(24,25)16-11-21(12-16)17(22)10-20-18(23)13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMINZVVJTVVKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the 4-Fluorophenylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Benzamide: The final step involves coupling the sulfonylated azetidine with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or azetidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学研究应用

N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

相似化合物的比较

Key Observations :

- Antimicrobial Activity: Azetidinones with electron-withdrawing substituents (e.g., chloro, sulfonyl) show enhanced antimicrobial potency compared to thiazolidinones, likely due to improved membrane penetration .

- Anticancer Activity: Thiazolidinones with nitro or hydroxybenzylidene groups exhibit superior activity against MCF7 cells, suggesting that conjugated π-systems enhance DNA intercalation .

- Structural Flexibility: The 4-fluorophenyl sulfonyl group in the target compound may improve metabolic stability and target binding compared to non-sulfonylated analogs .

Physicochemical and Structural Properties

Table 2: Physicochemical Comparison

Notes:

- Higher molecular weight (~405 vs. 287 g/mol) may influence pharmacokinetics, requiring formulation optimization for bioavailability.

QSAR Insights and Mechanistic Implications

- Topological Parameters: Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) govern antimicrobial activity in azetidinones, reflecting the importance of molecular branching and electron distribution .

- Electronic Effects: Thiazolidinones rely on Kier’s α shape index (κα₃) and HOMO energy levels, indicating that planar structures and electron-rich regions enhance anticancer activity .

- Sulfonyl Group Impact: The 4-fluorophenyl sulfonyl moiety in the target compound may enhance hydrogen bonding with biological targets (e.g., enzymes, receptors) compared to non-sulfonylated analogs .

生物活性

N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide, often referred to as a sulfonamide derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives that demonstrate similar properties.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an azetidine ring and a sulfonyl group attached to a fluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 339.4 g/mol. The structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which is involved in various physiological processes, including pH regulation and ion transport. Additionally, the azetidine ring can enhance the compound's affinity for biological targets by facilitating conformational changes essential for binding.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal metabolic pathways.

- Antimicrobial Activity : Similar sulfonamide derivatives have been reported to exhibit antimicrobial properties by interfering with bacterial folic acid synthesis.

Biological Activity Overview

Research has shown that compounds structurally related to this compound exhibit various biological activities. Below is a summary of some key findings:

Case Studies and Research Findings

-

Anticancer Properties :

A study investigating azetidinone derivatives revealed that compounds with similar structures to this compound demonstrated significant antiproliferative effects against various cancer cell lines, including breast and prostate cancers. These compounds were found to induce apoptosis through both intrinsic and extrinsic pathways, highlighting their potential as anticancer agents . -

Antimicrobial Activity :

Another research focused on sulfonamide derivatives indicated that certain compounds exhibited strong antibacterial activity against Gram-positive bacteria by inhibiting their growth through interference with metabolic pathways . This suggests that this compound could possess similar antimicrobial properties. -

Structure-Activity Relationship (SAR) :

Investigations into the SAR of benzamide derivatives have shown that modifications on the azetidine ring significantly impact biological activity. For instance, the introduction of various substituents on the benzamide moiety has been correlated with enhanced potency against specific targets .

常见问题

Q. What are the recommended synthetic routes for N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide, and how can reaction yields be optimized?

A two-step approach is typically employed:

Azetidine ring functionalization : React 3-((4-fluorophenyl)sulfonyl)azetidine with ethyl glyoxylate to introduce the 2-oxoethyl moiety.

Benzamide coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the benzamide group to the intermediate.

Yield optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2 equivalents of benzoyl chloride) and temperature (0–5°C for coupling) to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- 1H/13C NMR : Confirm the presence of key signals:

- Azetidine protons at δ 3.8–4.2 ppm (multiplet).

- Sulfonyl group resonance at δ 7.6–7.9 ppm (aromatic F-substituted protons).

- HRMS : Exact mass verification (calculated for C20H20FN2O4S: 427.1087 [M+H]+).

- HPLC : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Kinase inhibition : Test against tyrosine kinase family members (e.g., EGFR, VEGFR) at 10 μM.

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination.

- Solubility : Measure logP via shake-flask method (predicted >2.5 due to sulfonyl/fluorophenyl groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Systematic substitution : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate sulfonyl-azetidine interactions.

- Bioassays : Compare inhibitory potency across homologous targets (e.g., PI3K vs. mTOR) to identify selectivity drivers.

- Crystallography : Co-crystallize with target proteins (e.g., PARP-1) to map binding pockets .

Q. What computational strategies are effective in predicting metabolic stability of this compound?

- Quantum mechanics (QM) : Calculate Fukui indices to identify electrophilic sites prone to oxidative metabolism (e.g., azetidine nitrogen).

- MD simulations : Assess binding free energy (ΔG) with cytochrome P450 isoforms (e.g., CYP3A4).

- QSPR models : Train neural networks on datasets of sulfonamide-containing compounds to predict clearance rates .

Q. How should contradictory data in enzyme inhibition assays be resolved?

- Dose-response curves : Replicate assays with 8-point dilution series (0.1–100 μM) to confirm IC50 consistency.

- Counter-screens : Test against off-target enzymes (e.g., carbonic anhydrase) to rule out non-specific effects.

- Buffer optimization : Vary pH (6.5–7.5) and ionic strength to assess assay interference from the sulfonyl group .

Q. What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug modification : Introduce ester groups at the 2-oxoethyl moiety to improve oral bioavailability.

- Nanoformulation : Encapsulate in PEGylated liposomes to prolong circulation time.

- Plasma stability : Incubate with mouse/human plasma (37°C, 24 hrs) and quantify degradation via LC-MS/MS .

Methodological Considerations for Data Interpretation

Q. How can NMR spectral overlap from the fluorophenyl and benzamide groups be deconvoluted?

- 2D NMR : Use HSQC to correlate carbon shifts with proton signals, distinguishing aromatic protons (δ 7.2–8.1 ppm).

- Solvent effects : Acquire spectra in DMSO-d6 vs. CDCl3 to shift overlapping peaks .

Q. What statistical methods are recommended for analyzing high-throughput screening data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。